Cas no 2138220-01-4 (Acetamide, N-(4,4-dimethyl-3-pyrrolidinyl)-)

Acetamide, N-(4,4-dimethyl-3-pyrrolidinyl)-, is a specialized organic compound featuring a pyrrolidine core substituted with dimethyl and acetamide functional groups. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical synthesis. The presence of the 4,4-dimethylpyrrolidine moiety enhances steric and electronic properties, making it valuable for modulating biological activity or serving as an intermediate in complex molecular frameworks. The acetamide group offers versatility for further derivatization, enabling applications in medicinal chemistry, such as protease inhibition or receptor targeting. Its well-defined stereochemistry and purity are critical for reproducible results in research and industrial processes. Suitable for controlled environments, it requires handling under standard laboratory safety protocols.
Acetamide, N-(4,4-dimethyl-3-pyrrolidinyl)- structure
2138220-01-4 structure
Product name:Acetamide, N-(4,4-dimethyl-3-pyrrolidinyl)-
CAS No:2138220-01-4
MF:C8H16N2O
MW:156.225441932678
CID:5280840

Acetamide, N-(4,4-dimethyl-3-pyrrolidinyl)- Chemical and Physical Properties

Names and Identifiers

    • Acetamide, N-(4,4-dimethyl-3-pyrrolidinyl)-
    • Inchi: 1S/C8H16N2O/c1-6(11)10-7-4-9-5-8(7,2)3/h7,9H,4-5H2,1-3H3,(H,10,11)
    • InChI Key: SCFXUOWBDADXCR-UHFFFAOYSA-N
    • SMILES: C(NC1C(C)(C)CNC1)(=O)C

Acetamide, N-(4,4-dimethyl-3-pyrrolidinyl)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-691324-0.1g
N-(4,4-dimethylpyrrolidin-3-yl)acetamide
2138220-01-4 95.0%
0.1g
$804.0 2025-03-12
Enamine
EN300-691324-0.05g
N-(4,4-dimethylpyrrolidin-3-yl)acetamide
2138220-01-4 95.0%
0.05g
$768.0 2025-03-12
Enamine
EN300-691324-2.5g
N-(4,4-dimethylpyrrolidin-3-yl)acetamide
2138220-01-4 95.0%
2.5g
$1791.0 2025-03-12
Enamine
EN300-691324-10.0g
N-(4,4-dimethylpyrrolidin-3-yl)acetamide
2138220-01-4 95.0%
10.0g
$3929.0 2025-03-12
Enamine
EN300-691324-0.5g
N-(4,4-dimethylpyrrolidin-3-yl)acetamide
2138220-01-4 95.0%
0.5g
$877.0 2025-03-12
Enamine
EN300-691324-5.0g
N-(4,4-dimethylpyrrolidin-3-yl)acetamide
2138220-01-4 95.0%
5.0g
$2650.0 2025-03-12
Enamine
EN300-691324-1.0g
N-(4,4-dimethylpyrrolidin-3-yl)acetamide
2138220-01-4 95.0%
1.0g
$914.0 2025-03-12
Enamine
EN300-691324-0.25g
N-(4,4-dimethylpyrrolidin-3-yl)acetamide
2138220-01-4 95.0%
0.25g
$840.0 2025-03-12

Additional information on Acetamide, N-(4,4-dimethyl-3-pyrrolidinyl)-

Acetamide, N-(4,4-dimethyl-3-pyrrolidinyl) and Its Applications in Modern Chemical Biology

Acetamide, N-(4,4-dimethyl-3-pyrrolidinyl), with the CAS number 2138220-01-4, is a compound of significant interest in the field of chemical biology. This molecule, characterized by its unique structural framework, has garnered attention due to its potential applications in drug discovery and molecular research. The presence of a pyrrolidinyl moiety appended to an acetamide backbone suggests a rich chemical diversity that can be leveraged for various biological interactions.

The compound's structure, featuring two methyl groups at the 4-position of the pyrrolidinyl ring, contributes to its steric and electronic properties. These features are crucial in determining its reactivity and interaction with biological targets. In recent years, there has been a growing interest in pyrrolidinyl derivatives due to their role as key pharmacophores in numerous therapeutic agents. The specific configuration of Acetamide, N-(4,4-dimethyl-3-pyrrolidinyl) makes it a promising candidate for further exploration in this domain.

Recent studies have highlighted the importance of pyrrolidinyl-based compounds in modulating enzyme activity and receptor binding. For instance, modifications at the 3-position of the pyrrolidinyl ring have been shown to enhance binding affinity to certain protein targets. This has led to the development of novel inhibitors and agonists with therapeutic potential. The acetamide moiety further contributes to the compound's versatility by providing a site for functionalization, allowing chemists to tailor its properties for specific applications.

In the context of drug discovery, the synthesis and characterization of Acetamide, N-(4,4-dimethyl-3-pyrrolidinyl) represent a significant step forward. Researchers have employed advanced synthetic techniques to produce this compound with high purity and yield. These efforts have been complemented by computational studies that predict its interaction with biological targets. Such studies are essential for understanding how the molecule might behave within a cellular environment and for guiding the design of more effective derivatives.

The compound's potential extends beyond mere structural novelty. Its ability to engage with biological systems suggests applications in areas such as enzyme inhibition, receptor modulation, and even drug delivery systems. The dimethyl substitution at the 4-position of the pyrrolidinyl ring is particularly noteworthy, as it can influence both the electronic distribution and steric environment around the molecule. This fine-tuning of structural features is critical for achieving desired biological outcomes.

Moreover, the growing body of research on pyrrolidinyl derivatives indicates that compounds like Acetamide, N-(4,4-dimethyl-3-pyrrolidinyl) could serve as valuable tools in understanding disease mechanisms. By investigating how these molecules interact with biological targets, scientists can gain insights into pathways that may be relevant to conditions such as cancer, neurodegenerative diseases, and inflammatory disorders. This knowledge could pave the way for new therapeutic strategies.

The synthesis of this compound also underscores advancements in synthetic chemistry that enable the creation of complex molecular architectures. Techniques such as multi-step organic synthesis and catalytic transformations have been instrumental in producing molecules like this one with high precision. These methods are not only crucial for academic research but also for industrial applications where reproducibility and scalability are paramount.

In conclusion, Acetamide, N-(4,4-dimethyl-3-pyrrolidinyl), identified by its CAS number 2138220-01-4, represents a fascinating area of study within chemical biology. Its unique structure and potential biological interactions make it a compelling candidate for further research. As our understanding of molecular interactions continues to evolve, compounds like this one will undoubtedly play a pivotal role in advancing our knowledge and developing new treatments for various diseases.

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